Cas no 824954-69-0 (2-Butanol, 1,1,1-trifluoro-4-[(1-methylethyl)amino]-2-(trifluoromethyl)-)
824954-69-0 structure
Product Name:2-Butanol, 1,1,1-trifluoro-4-[(1-methylethyl)amino]-2-(trifluoromethyl)-
CAS-nummer:824954-69-0
MF:C8H13F6NO
MW:253.185343503952
CID:689927
PubChem ID:71418338
Update Time:2025-04-19
2-Butanol, 1,1,1-trifluoro-4-[(1-methylethyl)amino]-2-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Butanol, 1,1,1-trifluoro-4-[(1-methylethyl)amino]-2-(trifluoromethyl)-
- 1,1,1-trifluoro-4-(propan-2-ylamino)-2-(trifluoromethyl)butan-2-ol
- 1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol
- 824954-69-0
- SCHEMBL22722082
- BRNGQCFHUVBMTF-UHFFFAOYSA-N
- DTXSID00837656
-
- Inchi: 1S/C8H13F6NO/c1-5(2)15-4-3-6(16,7(9,10)11)8(12,13)14/h5,15-16H,3-4H2,1-2H3
- InChI-sleutel: BRNGQCFHUVBMTF-UHFFFAOYSA-N
- LACHT: FC(C(C(F)(F)F)(CCNC(C)C)O)(F)F
Berekende eigenschappen
- Exacte massa: 253.09013301g/mol
- Monoisotopische massa: 253.09013301g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 4
- Complexiteit: 208
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 32.3Ų
2-Butanol, 1,1,1-trifluoro-4-[(1-methylethyl)amino]-2-(trifluoromethyl)- Gerelateerde literatuur
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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